2-Chloro-N-pyrimidin-2-yl-acetamide
Overview
Description
2-Chloro-N-pyrimidin-2-yl-acetamide is a chemical compound with the molecular formula C6H6ClN3O .
Synthesis Analysis
The synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide and its derivatives has been reported in several studies . These compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-pyrimidin-2-yl-acetamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-pyrimidin-2-yl-acetamide have been studied in the context of its use as a starting material for the synthesis of various derivatives .Physical And Chemical Properties Analysis
2-Chloro-N-pyrimidin-2-yl-acetamide has a molecular weight of 171.58400 and a density of 1.425g/cm3 . The melting point is reported to be 150-153ºC .Scientific Research Applications
Synthesis and Structural Studies
- General Synthesis Routes : A study by Brown and Waring (1977) describes a general synthesis route for 2-(pyrimidin-2'-yl)acetic acids and their derivatives, demonstrating the fundamental chemistry of compounds related to 2-Chloro-N-pyrimidin-2-yl-acetamide (Brown & Waring, 1977).
- Crystal Structure Analysis : Research on crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, a compound structurally similar to 2-Chloro-N-pyrimidin-2-yl-acetamide, highlights the conformation and inclination of pyrimidine rings in these molecules (Subasri et al., 2017).
Applications in Medicinal Chemistry
- Anti-Tuberculosis and Anti-Microbial Activity : A study by Soni and Patel (2017) discusses the synthesis of isoniazid clubbed pyrimidine derivatives, including compounds related to 2-Chloro-N-pyrimidin-2-yl-acetamide, and their evaluation for antimicrobial and antituberculosis activity (Soni & Patel, 2017).
- Potential for HIV-1 Protease Inhibitors : Zhu et al. (2019) identified pyrimidine-based compounds as potent inhibitors of HIV-1 protease, suggesting the potential role of related structures like 2-Chloro-N-pyrimidin-2-yl-acetamide in the development of antiviral drugs (Zhu et al., 2019).
Quantum Chemical and Molecular Docking Studies
- Quantum Chemical Insight : A study by Mary et al. (2020) focuses on the quantum chemical analysis of a molecule structurally akin to 2-Chloro-N-pyrimidin-2-yl-acetamide, providing insights into its molecular structure and potential applications in antiviral research (Mary et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-pyrimidin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKOSWFVNOWHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350434 | |
Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-pyrimidin-2-yl-acetamide | |
CAS RN |
52687-97-5 | |
Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(pyrimidin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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